molecular formula C14H19NO3 B7972796 Methyl 2-amino-3-(cyclohexyloxy)benzoate

Methyl 2-amino-3-(cyclohexyloxy)benzoate

Cat. No.: B7972796
M. Wt: 249.30 g/mol
InChI Key: JTSYEUSZRIIMCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(cyclohexyloxy)benzoate is a substituted benzoate ester characterized by an amino group at the 2-position and a cyclohexyloxy group at the 3-position of the benzene ring. This structure combines aromatic, amino, and ether functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The cyclohexyloxy group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

methyl 2-amino-3-cyclohexyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)11-8-5-9-12(13(11)15)18-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSYEUSZRIIMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(cyclohexyloxy)benzoate typically involves the reaction of methyl 2-aminobenzoate with cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(cyclohexyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 2-amino-3-(cyclohexyloxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(cyclohexyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(cyclohexyloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Methyl 2-amino-3-(cyclohexyloxy)benzoate and Analogous Compounds

Compound Name Substituents (Position) Functional Groups Key References
This compound -NH₂ (C2), -O-Cyclohexyl (C3) Ester, amine, ether N/A
Methyl 3-amino-4-hydroxybenzoate -NH₂ (C3), -OH (C4) Ester, amine, phenol
Methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]benzoate -SO₂NHCONH-triazine (C2), -OCH₃ (C4) Ester, sulfonylurea, triazine
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine-linked phenoxy groups (C3) Ester, triazine, ether

Key Observations :

  • Amino vs.
  • Triazine Derivatives : Compounds like those in and incorporate triazine rings, which are common in herbicides. These structures prioritize electrophilic substitution reactivity over the steric effects seen in cyclohexyloxy-substituted analogs .
  • Ether Linkages : The cyclohexyloxy group in the target compound contrasts with simpler methoxy or phenethoxy groups (e.g., ), impacting solubility and metabolic stability .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Key References
This compound Not reported Likely low water solubility N/A
Methyl 3-[[triazine-phenoxy]amino]benzoate (5k) 79–82 Soluble in CH₂Cl₂/EtOAc
Methyl benzoate -12 Miscible with organic solvents
Methyl 3-amino-4-hydroxybenzoate Not reported Moderate in polar solvents

Key Observations :

  • Melting Points : The triazine-containing compound (5k) has a higher melting point (79–82°C) due to crystalline packing from planar triazine and aromatic groups, whereas methyl benzoate is liquid at room temperature .
  • Solubility : The cyclohexyloxy group in the target compound likely reduces water solubility compared to methyl benzoate but may enhance lipid membrane permeability .

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